molecular formula C13H10ClNOS B572313 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1258650-40-6

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B572313
CAS No.: 1258650-40-6
M. Wt: 263.739
InChI Key: XXCCTQYLMPIBBY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • 2-(4-Fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • 2-(4-Methylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Uniqueness

2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCTQYLMPIBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679093
Record name 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-40-6
Record name 2-(4-Chlorophenyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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